molecular formula C9H12N4S2 B2962518 5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine CAS No. 881040-38-6

5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2962518
CAS No.: 881040-38-6
M. Wt: 240.34
InChI Key: KLGUDWGMSHYYLR-UHFFFAOYSA-N
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Description

5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both thiophene and thiadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine typically involves the condensation of appropriate thiophene and thiadiazole precursors. One common method involves the reaction of 5-aminothiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The reaction conditions often include heating the mixture in a solvent such as ethanol or acetic acid.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine is unique due to the combination of thiophene and thiadiazole rings in its structure, which imparts a distinct set of chemical and biological properties. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-[3-(5-aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4S2/c10-7-5-4-6(14-7)2-1-3-8-12-13-9(11)15-8/h4-5H,1-3,10H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGUDWGMSHYYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)N)CCCC2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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